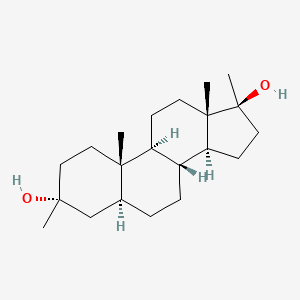
3beta,17alpha-Dimethylandrostane-3alpha,17beta-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3beta,17alpha-Dimethylandrostane-3alpha,17beta-diol is a synthetic steroid compound belonging to the class of androgens and derivatives. These compounds are known for their role in the development of masculine characteristics and have significant effects on scalp and body hair in humans .
Méthodes De Préparation
The synthesis of 3beta,17alpha-Dimethylandrostane-3alpha,17beta-diol involves several steps, typically starting from a suitable steroid precursor. The synthetic routes often include:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Methylation: Addition of methyl groups to the steroid backbone.
Reduction: Conversion of ketone groups to hydroxyl groups.
Industrial production methods may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
3beta,17alpha-Dimethylandrostane-3alpha,17beta-diol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketone groups back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3beta,17alpha-Dimethylandrostane-3alpha,17beta-diol has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on androgen receptors and estrogen receptors.
Medicine: Investigated for its potential therapeutic effects in hormone-related disorders.
Industry: Utilized in the synthesis of other steroid compounds
Mécanisme D'action
The mechanism of action of 3beta,17alpha-Dimethylandrostane-3alpha,17beta-diol involves its interaction with androgen and estrogen receptors. It acts as an agonist for these receptors, modulating various physiological processes. The molecular targets include the androgen receptor and estrogen receptor beta, which play crucial roles in regulating gene expression and cellular responses .
Comparaison Avec Des Composés Similaires
3beta,17alpha-Dimethylandrostane-3alpha,17beta-diol can be compared with other similar compounds such as:
5alpha-Androstane-3beta,17beta-diol: Another androgen derivative with similar biological activity.
17alpha-Methyl-3beta,17beta-dihydroxy-5alpha-androstane: Known for its androgenic effects and used in various research studies.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct biological properties and potential therapeutic applications.
Propriétés
Formule moléculaire |
C21H36O2 |
|---|---|
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
(3R,5S,8R,9S,10S,13S,14S,17S)-3,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C21H36O2/c1-18(22)11-12-19(2)14(13-18)5-6-15-16(19)7-9-20(3)17(15)8-10-21(20,4)23/h14-17,22-23H,5-13H2,1-4H3/t14-,15+,16-,17-,18+,19-,20-,21-/m0/s1 |
Clé InChI |
FEEOGCRWGNJTKO-YRWKUUEZSA-N |
SMILES isomérique |
C[C@]1(CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C)C)O |
SMILES canonique |
CC1(CCC2(C(C1)CCC3C2CCC4(C3CCC4(C)O)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2S,3S,4R,5R,6R)-4,5-diacetyloxy-6-azido-2-methyloxan-3-yl] acetate](/img/structure/B13404659.png)
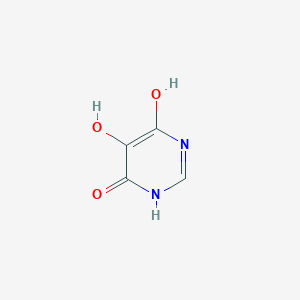
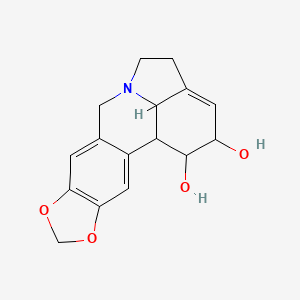
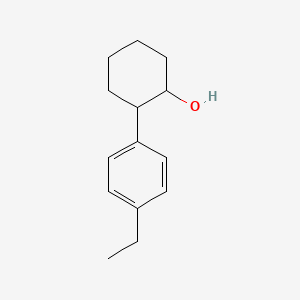
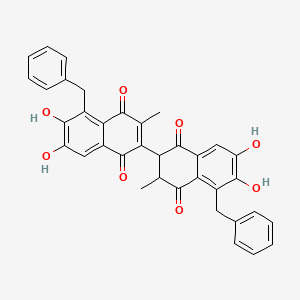
![1,3-Bis[1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)propane](/img/structure/B13404700.png)
![N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine;dichloromethane](/img/structure/B13404713.png)

![(17R)-17-hydroxy-13-methyl-17-prop-2-enyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13404729.png)
![Methyl 2-[(4,6-dimethyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate](/img/structure/B13404741.png)

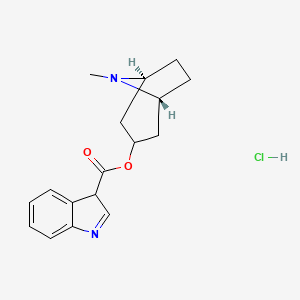
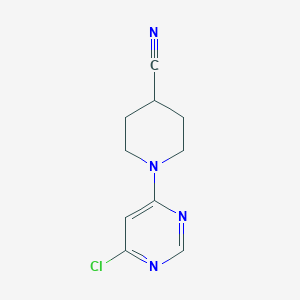
![(4aR,6S,7R,8R,8aS)-2,2-ditert-butyl-7,8-bis(phenylmethoxy)-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3,2]dioxasiline](/img/structure/B13404750.png)
